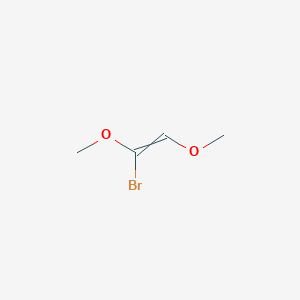

1-Bromo-1,2-dimethoxyethene

Description

Structure

3D Structure

Properties

CAS No. |

75144-28-4 |

|---|---|

Molecular Formula |

C4H7BrO2 |

Molecular Weight |

167.00 g/mol |

IUPAC Name |

1-bromo-1,2-dimethoxyethene |

InChI |

InChI=1S/C4H7BrO2/c1-6-3-4(5)7-2/h3H,1-2H3 |

InChI Key |

CNQFAWVHKQTATO-UHFFFAOYSA-N |

Canonical SMILES |

COC=C(OC)Br |

Origin of Product |

United States |

Synthesis and Preparative Methodologies

Direct Bromination Approaches

Direct bromination strategies are employed to synthesize halogenated organic compounds. In the context of producing precursors for 1-Bromo-1,2-dimethoxyethene, the focus lies on the bromination of acetaldehyde (B116499) dimethyl acetal (B89532) or its equivalents. This process typically involves an electrophilic substitution or radical reaction at the alpha-carbon position of the acetal.

The catalytic bromination of acetaldehyde precursors, such as paraldehyde (B1678423) (a trimer of acetaldehyde), is an effective method for producing bromoacetaldehyde (B98955), which can then be converted to its dimethyl acetal. google.com This process utilizes a catalyst to enhance the reaction's efficiency and selectivity. The direct bromination of acetaldehyde dimethyl acetal itself is also a viable, though potentially complex, pathway. chemimpex.com The use of a catalyst is crucial in directing the bromination to the desired position and minimizing the formation of poly-brominated species. google.com

A notable method involves the reaction of paraldehyde with elemental bromine in the presence of a copper catalyst. google.com This catalytic approach is designed to favor the monosubstitution of the α-hydrogen, leading to a product with higher purity. google.com The resulting bromoacetaldehyde is then typically acetalized in a subsequent step using methanol (B129727) to yield bromoacetaldehyde dimethyl acetal, a key intermediate. google.comgoogle.com

Optimizing reaction conditions is paramount for the successful synthesis and for maximizing the yield and purity of the desired product. Key parameters that require careful control include the choice of catalyst, reaction temperature, and the solvent system.

Copper(II) bromide (CuBr₂) has been identified as an effective catalyst for bromination reactions. google.comresearchgate.net In the synthesis of bromoacetaldehyde from paraldehyde, copper catalysts such as cupric bromide, cuprous bromide, or copper powder are utilized. google.com The primary role of the copper catalyst is to facilitate the selective bromination at the α-hydrogen position, which significantly reduces the occurrence of polybromination. google.com This catalytic action leads to fewer impurities and a higher purity final product. google.com While CuBr₂ can also act as a brominating agent itself, its catalytic function in these syntheses is key to controlling selectivity. researchgate.net

Table 1: Influence of Catalyst on Bromination

| Catalyst | Precursor | Primary Function | Outcome | Reference |

|---|---|---|---|---|

| Cupric Bromide (CuBr₂) | Paraldehyde | Catalyzes selective α-bromination | High-purity bromoacetaldehyde, reduced polybromination | google.com |

Reaction Conditions and Parameter Optimization

Temperature Control for Selectivity

Temperature is a critical factor in controlling the selectivity of bromination reactions. In the catalytic bromination of paraldehyde, the reaction is typically conducted at low temperatures, specifically below 0°C, and often between -5°C and 0°C. google.com Maintaining this low temperature is crucial to prevent undesirable side reactions and to ensure that the bromination occurs selectively. For other bromination procedures, such as those involving N-Bromosuccinimide (NBS), the optimal temperature can vary, with some reactions proceeding smoothly at room temperature or even slightly elevated temperatures depending on the substrate and solvent. researchgate.netresearchgate.net

Table 2: Effect of Temperature on Reaction Selectivity

| Reaction | Temperature Range | Purpose | Reference |

|---|---|---|---|

| Catalytic Bromination of Paraldehyde | -5°C to 0°C | Enhance selectivity, minimize side reactions | google.com |

Solvent Effects (e.g., Acetic Acid, Dichloromethane)

A primary challenge in bromination is the potential for side reactions, which can lower the yield and complicate the purification of the target compound. The most common side reaction is over-bromination, where multiple bromine atoms are added to the substrate molecule. google.com

The use of a copper catalyst, such as cupric bromide, is a key strategy to mitigate this issue. google.com By promoting the selective monosubstitution at the alpha position, the catalyst greatly reduces the formation of polybrominated products. google.com Another approach to control selectivity is the use of specific brominating agents like N-Bromosuccinimide (NBS), which can offer milder reaction conditions and reduce the likelihood of side reactions compared to using elemental bromine. wikipedia.org Careful control of reaction parameters, including stoichiometry, temperature, and reaction time, is also essential to prevent both over-bromination and other potential side reactions like dimerization or decomposition of the product. orgsyn.orgresearchgate.net

Condensation Reactions for Acetal Formation

A common and effective strategy for synthesizing substituted vinyl ethers involves the preparation of a haloacetal intermediate, which is then subjected to a base-induced elimination reaction. The formation of this acetal precursor is a critical step, typically achieved through an acid-catalyzed condensation reaction between an aldehyde and an alcohol. For the synthesis pathway leading to this compound, a logical precursor is a brominated dimethyl acetal.

This step refers to the reaction of a pre-brominated carbonyl compound with methanol to form the corresponding dimethyl acetal. A suitable starting material is dibromoacetaldehyde, which undergoes condensation with two equivalents of methanol. The reaction involves the nucleophilic attack of methanol on the carbonyl carbon of the aldehyde. This process is often referred to as a condensation because a molecule of water is eliminated for every two molecules of methanol that react.

Br₂CHCHO + 2 CH₃OH ⇌ Br₂CHCH(OCH₃)₂ + H₂O

This reaction establishes the core C-O bonds of the acetal group, yielding 1,1-dibromo-2,2-dimethoxyethane (B12986520). This intermediate contains the necessary structural elements—the bromine atoms and the methoxy (B1213986) groups—for subsequent conversion to the target vinyl ether through dehydrobromination.

The formation of acetals from aldehydes and alcohols is a reversible process that requires an acid catalyst to proceed at a practical rate. The catalyst, such as hydrogen bromide (HBr) or sulfuric acid (H₂SO₄), functions by protonating the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

The mechanism proceeds through the following key stages:

Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen, forming a resonance-stabilized carbocation.

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

Proton Transfer and Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates another carbocation.

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation, and subsequent deprotonation yields the final acetal product, regenerating the acid catalyst.

Using HBr as the catalyst is synthetically convenient, particularly when the precursor aldehyde is generated in a process involving bromine.

The efficiency of acetal formation is influenced by several factors, including the reactivity of the aldehyde, concentration of reagents, choice of catalyst, temperature, and effective removal of the water byproduct to drive the equilibrium toward the product side. For halogenated aldehydes like dibromoacetaldehyde, reaction conditions must be carefully controlled.

The table below outlines typical parameters for the synthesis of the 1,1-dibromo-2,2-dimethoxyethane intermediate.

| Precursor | Reagent | Catalyst | Temperature | Reaction Time | Typical Conversion/Yield |

|---|---|---|---|---|---|

| Dibromoacetaldehyde | Methanol (excess) | HBr (catalytic) | 25-40 °C | 4-12 hours | 65-80% |

| Dibromoacetaldehyde | Methanol (excess) | H₂SO₄ (catalytic) | 20-35 °C | 6-16 hours | 70-85% |

Note: Yields are highly dependent on the successful removal of water, often achieved by using a Dean-Stark apparatus or a chemical drying agent.

Analogous Synthetic Routes and Insights (e.g., 1,1-Diethoxy-2-bromoethane)

Insight into the synthesis of this compound can be gained by examining the preparation of analogous compounds, such as 1,1-Diethoxy-2-bromoethane (commonly known as bromoacetaldehyde diethyl acetal). This compound is a widely used synthetic intermediate and its preparation follows the same fundamental principles of acid-catalyzed acetalization.

The synthesis involves the reaction of bromoacetaldehyde with ethanol (B145695):

BrCH₂CHO + 2 CH₃CH₂OH ⇌ BrCH₂CH(OCH₂CH₃)₂ + H₂O

Comparing the synthesis of the methoxy and ethoxy derivatives reveals key insights:

Steric Hindrance: The use of ethanol instead of methanol introduces slightly greater steric bulk, which can marginally slow the reaction rate.

Reagent Properties: Both methanol and ethanol serve as the nucleophile and often as the reaction solvent. The choice between them is typically dictated by the desired alkoxy group in the final product.

Versatility of Haloacetals: Both 1,1-dibromo-2,2-dimethoxyethane and 1,1-diethoxy-2-bromoethane are stable, versatile precursors. They serve as protected forms of highly reactive haloaldehydes and are key starting materials for elimination reactions to produce a variety of substituted vinyl ethers and other functionalized molecules. The principles of their synthesis and subsequent reactivity are directly transferable across different alkoxy groups.

Alternative Alkylation and Bromination Strategies

Beyond the acetal-elimination pathway, this compound can be prepared using alternative strategies that involve direct substitution on a polyhalogenated scaffold or an addition-elimination sequence on an unsaturated precursor.

One prominent alternative involves the reaction of a polyhaloalkane with a strong nucleophile and base, such as sodium methoxide (B1231860). A suitable starting material is 1,1,2-tribromoethane (B1583406) . When treated with sodium methoxide in methanol, this substrate undergoes a sequence of elimination and substitution reactions.

Dehydrobromination (E2 Elimination): The methoxide ion acts as a base, abstracting a proton to eliminate HBr and form 1,2-dibromoethene.

Nucleophilic Vinylic Substitution: The resulting dibromoethene, an electron-deficient alkene, can then undergo nucleophilic substitution where a methoxide ion displaces a bromide ion. This process can occur multiple times.

The reaction of 1,1,2-tribromoethane with excess sodium methoxide ultimately yields a mixture of (E)- and (Z)-1-Bromo-1,2-dimethoxyethene. This method directly constructs the target molecule from a simple, commercially available starting material.

Another strategy involves the bromination of an existing vinyl ether . Starting with 1,2-dimethoxyethene , one could perform an electrophilic addition of bromine (Br₂).

Addition: Bromine adds across the electron-rich double bond of 1,2-dimethoxyethene to form the saturated intermediate, 1,2-dibromo-1,2-dimethoxyethane .

Elimination: This dibrominated intermediate is then treated with a non-nucleophilic base (e.g., potassium tert-butoxide) to induce dehydrobromination (elimination of HBr), yielding the desired this compound.

The table below summarizes these alternative synthetic routes.

| Strategy | Starting Material | Key Reagents | Reaction Type | Product |

|---|---|---|---|---|

| Alkylation/Substitution | 1,1,2-Tribromoethane | Sodium methoxide, Methanol | Elimination / Vinylic Substitution | This compound |

| Bromination/Elimination | 1,2-Dimethoxyethene | 1. Br₂ 2. Base (e.g., t-BuOK) | Addition / Elimination | This compound |

These alternative methods provide robust and flexible access to the target compound, bypassing the need for isolating and handling potentially unstable haloaldehyde intermediates.

Reactivity and Mechanistic Investigations of Brominated Dimethoxyethane Systems

Reactivity as an Alkylating Agent

1-Bromo-1,2-dimethoxyethene is anticipated to function as an alkylating agent, a molecule that donates an alkyl group to a substrate. This reactivity is fundamentally tied to the electronic characteristics of its substituted vinyl structure.

Role of Bromine as a Leaving Group

In this compound, the bromine atom is attached to an sp²-hybridized carbon of the alkene. Generally, halides attached to a vinylic carbon are poor leaving groups compared to their counterparts in saturated alkyl halides. This reduced reactivity is attributed to two primary factors:

Despite these factors, the bromine atom remains the most viable leaving group on the molecule, and its departure is a critical step in potential alkylation reactions, particularly through mechanisms that can accommodate the formation of a high-energy vinyl cation intermediate. quora.comyoutube.com

Stabilizing Effects of Methoxy (B1213986) Groups on Intermediates

The presence of two methoxy groups on the ethene backbone is predicted to have a profound influence on the reactivity of the molecule, primarily through the stabilization of cationic intermediates. Substituents can influence vinyl cation stability through inductive effects, hyperconjugation, and π-donation. wikipedia.org Methoxy groups, particularly the one at the α-carbon (C1, the same carbon bonded to the bromine), can significantly stabilize an adjacent positive charge. nsf.gov

This stabilization occurs via resonance, where a non-bonding pair of electrons on the oxygen atom can be delocalized into the empty p-orbital of the vinyl cation. This π-donation effect helps to disperse the positive charge, lowering the energy of the carbocation intermediate and making its formation more favorable than in unsubstituted vinyl halides. wikipedia.orgmdpi.com The methoxy group at the β-carbon (C2) would also exert an electronic influence, though its stabilizing effect on a C1 cation is less direct.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. For vinylic systems like this compound, these reactions are typically challenging but can be facilitated by the electronic properties of the substituents. quora.comyoutube.com

SN1 Mechanisms and Carbocation Intermediates

A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism, with the rate-determining first step being the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the case of most vinyl halides, this pathway is highly unfavorable due to the extreme instability of the resulting vinyl cation. youtube.com The positive charge on an sp-hybridized carbon is energetically very high. youtube.com

However, for this compound, the formation of a vinyl cation at C1 is significantly stabilized by the adjacent α-methoxy group through resonance (π-donation). wikipedia.orgnsf.gov This stabilization could lower the activation energy for carbocation formation, making an SN1 pathway more plausible than for simple vinyl halides. quora.com The resulting intermediate would be a resonance-stabilized oxocarbenium ion, which is considerably more stable than an unsubstituted vinyl cation.

Table 1: Factors Influencing SN1 Reactivity of this compound

| Factor | Influence on SN1 Pathway | Rationale |

|---|---|---|

| Leaving Group | Inhibiting | Bromine on a C(sp²) carbon is a poor leaving group. quora.com |

| Carbocation Intermediate | Potentially Promoting | The α-methoxy group provides significant resonance stabilization to the vinyl cation. wikipedia.orgnsf.gov |

| Solvent | Promoting (in polar, protic solvents) | Polar solvents would be required to stabilize the ionic intermediates (carbocation and bromide anion). |

SN2 Mechanisms and Direct Displacement

A bimolecular nucleophilic substitution (SN2) reaction involves a one-step mechanism where a nucleophile attacks the carbon center at the same time as the leaving group departs. mugberiagangadharmahavidyalaya.ac.in This mechanism typically requires a "backside attack," where the nucleophile approaches from the side opposite to the leaving group. mugberiagangadharmahavidyalaya.ac.in

For vinylic systems, the SN2 mechanism is generally disfavored for several reasons:

Therefore, a direct SN2 displacement on this compound is considered highly unlikely under normal conditions.

Reactants and Products (e.g., Hydroxide (B78521) leading to 2-hydroxy-1,1-dimethoxyethane)

The reaction of this compound with a nucleophile like hydroxide would proceed via the more plausible SN1-like pathway, given the substituent effects. The initial product would be a vinyl ether with a hydroxyl group, which would be an enol ether. This would be unstable and likely tautomerize or decompose. For example, hydrolysis could potentially lead to methoxyacetyl bromide or further hydrolysis products.

It is important to clarify a point of potential confusion regarding a related isomer. The product 2-hydroxy-1,1-dimethoxyethane would not be formed from the hydrolysis of this compound. Instead, it is the product of nucleophilic substitution on the isomeric compound 2-Bromo-1,1-dimethoxyethane (B145963) (also known as bromoacetaldehyde (B98955) dimethyl acetal). chemicalbook.comottokemi.comscbt.com In this related saturated system, the bromine is on an sp³-hybridized carbon, making it a much better substrate for standard nucleophilic substitution reactions.

Table 2: Comparison of Isomeric Brominated Dimethoxyethanes

| Compound | Structure | System Type | Hydrolysis Product (with OH⁻) |

|---|---|---|---|

| This compound | CH₃O-C(Br)=CH-OCH₃ | Vinylic Halide / Vinyl Ether | Unstable enol, likely leading to decomposition or rearrangement products. |

| 2-Bromo-1,1-dimethoxyethane | Br-CH₂-CH(OCH₃)₂ | Alkyl Halide / Acetal (B89532) | 2-hydroxy-1,1-dimethoxyethane |

The reactivity of 2-Bromo-1,1-dimethoxyethane as a bifunctional compound with a good leaving group and a masked aldehyde function is well-established, and it is widely used in the synthesis of various compounds. chemicalbook.comthieme-connect.de

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-1,1-dimethoxyethane |

| 2-hydroxy-1,1-dimethoxyethane |

| bromoacetaldehyde dimethyl acetal |

| methoxyacetyl bromide |

Reduction Reactions

Reduction reactions of this compound would primarily involve the cleavage of the carbon-bromine bond or the saturation of the carbon-carbon double bond.

The conversion of this compound to 1,1-dimethoxyethane (B165179) would necessitate both the reduction of the carbon-carbon double bond and the reductive cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom. This transformation would likely require a potent reducing agent capable of acting on both functional groups, possibly through a multi-step process or a single powerful reagent.

Lithium aluminum hydride (LiAlH₄) is a strong, unselective reducing agent capable of reducing a wide range of functional groups. oup.comchemicalbook.com In the context of this compound, LiAlH₄ would be expected to reduce the carbon-bromine bond. oup.com The reaction with lithium aluminum hydride and certain catalysts may proceed through a radical intermediate that then abstracts a hydrogen atom from the solvent, such as 1,2-dimethoxyethane (B42094) or tetrahydrofuran (B95107). thieme-connect.de The general reactivity of aluminum hydrides suggests that the order of ligand reactivity is hydride > alkynyl > vinyl. thieme-connect.de

The reduction of similar bromo-compounds has been achieved using reagents like sodium borohydride (B1222165) in the presence of catalysts or through catalytic hydrogenation. orgsyn.org For instance, the reduction of bromo-2,6-bis(diphenylphosphanylmethyl)benzene with magnesium in tetrahydrofuran has been reported. researchgate.net

Table 1: Potential Reducing Agents and Their Expected Reactivity

| Reducing Agent | Target Functional Group | Expected Outcome |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | C-Br bond, C=C bond | Potential for reduction of both the halide and the double bond. oup.comthieme-connect.de |

| Sodium Borohydride (NaBH₄) | C-Br bond (with catalyst) | Generally less reactive than LiAlH₄, may require specific conditions. orgsyn.org |

Oxidation Reactions

Oxidation of this compound would likely target the electron-rich carbon-carbon double bond.

The formation of 2-bromoacetaldehyde from this compound would involve the oxidative cleavage of the C=C double bond. This type of transformation is typically achieved using strong oxidizing agents like ozone (O₃) followed by a reductive workup, or permanganate (B83412) (KMnO₄) under specific conditions. However, the presence of the bromo- and methoxy- substituents would influence the reaction pathway and product distribution. An alternative consideration is the hydrolysis of the related compound, bromoacetaldehyde dimethyl acetal (1-bromo-2,2-dimethoxyethane), which serves as a protected form of 2-bromoacetaldehyde. chemicalbook.comcymitquimica.com

Oxidation of similar vinyl ethers can lead to a variety of products depending on the reagents and conditions used. For example, bromine can act as an oxidizing agent for some functional groups like aldehydes. libretexts.orgsci-hub.se

Elimination Reactions

Elimination reactions in vinyl halides like this compound are less common than in their saturated alkyl halide counterparts but can occur under strong basic conditions to form alkynes.

The E2 (bimolecular elimination) reaction is a single-step, concerted process where a base removes a proton, and a leaving group departs simultaneously, forming a double or triple bond. pressbooks.pubmasterorganicchemistry.com For an E2 reaction to occur, the proton being abstracted and the leaving group must be in an anti-periplanar conformation. libretexts.org

In the case of this compound, an E2-type elimination would involve the removal of a vinylic proton by a strong base, with the simultaneous departure of the bromide ion to form a substituted alkyne. The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base. pressbooks.pubmasterorganicchemistry.com Strong, sterically hindered bases like potassium t-butoxide are often employed to favor elimination over substitution pathways. njit.edu

The stereochemistry of the starting alkene (cis or trans isomer of this compound) would be critical in determining the feasibility and rate of the E2 elimination, as it dictates the ability to achieve the required anti-periplanar arrangement of the H and Br atoms.

Table 2: Key Features of the E2 Elimination Pathway

| Feature | Description | Relevance to this compound |

|---|---|---|

| Kinetics | Second-order: Rate = k[Substrate][Base] pressbooks.pub | The reaction rate would depend on the concentrations of both the vinyl bromide and the base. |

| Mechanism | Concerted (single step) pressbooks.pubmasterorganicchemistry.com | Bond breaking (C-H, C-Br) and bond formation (C≡C) occur simultaneously. |

| Base | Requires a strong base (e.g., alkoxides) pressbooks.pub | A strong base is necessary to abstract the relatively non-acidic vinylic proton. |

| Stereochemistry | Anti-periplanar arrangement required libretexts.org | The geometry of the alkene isomer would determine if the H and Br can align properly for elimination. |

Formation of Alkenes

The elimination reactions of bromo-organic compounds are a fundamental method for the synthesis of alkenes. These reactions typically proceed through an E2 (elimination, bimolecular) or E1 (elimination, unimolecular) mechanism, often influenced by the substrate structure, the base employed, and the reaction conditions. For instance, the treatment of 1-bromooctane (B94149) with sodium diisopropylamide (NaDA) in a tetrahydrofuran (THF)/hexane solution at -78°C results in the exclusive formation of 1-octene (B94956) in an 85% yield, showcasing a clean elimination pathway. acs.orgnih.gov

The stereochemistry of the starting material can significantly impact the reaction pathway. Studies on the elimination of cis- and trans-4-tert-butylcyclohexyl bromides with NaDA reveal a preference for the elimination of the cis isomer. acs.orgnih.gov This is consistent with a trans-diaxial E2 elimination mechanism, which is a lower energy pathway. acs.orgnih.gov In contrast, the elimination of the trans isomer is proposed to proceed through a carbenoid mechanism. acs.orgnih.gov

Heating tosylates with sodium iodide (NaI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethoxyethane provides a clean method for the elimination to form terminal olefins. organic-chemistry.org This method has been successfully applied to tosylates derived from Evans Aldol Reactions. organic-chemistry.org

| Reactant | Reagents | Product | Yield | Reference |

| 1-Bromooctane | NaDA, THF/hexane, -78°C | 1-Octene | 85% | acs.orgnih.gov |

| Tosylates | NaI, DBU, dimethoxyethane | Terminal Olefins | N/A | organic-chemistry.org |

Influence of Bases on Elimination Product Distribution

The choice of base is a critical factor that governs the outcome of elimination reactions, often determining the regioselectivity and stereoselectivity of the resulting alkene. Strong, sterically hindered bases, such as sodium diisopropylamide (NaDA), favor elimination over substitution. acs.orgnih.gov For example, the reaction of 1-bromooctane with NaDA yields exclusively the elimination product, 1-octene, whereas with lithium diisopropylamide (LDA), a mixture of elimination and substitution products is observed. acs.org

The nature of the base can also influence the reaction mechanism. In the elimination of 1-halooctanes, NaDA-mediated elimination of 1-bromooctane proceeds via an E2-like pathway, while the elimination of 1-chlorooctane (B87089) follows a carbenoid mechanism. acs.orgnih.gov Similarly, the elimination of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids can be achieved with high stereoselectivity using triethylamine (B128534) (Et3N) in dimethylformamide (DMF) under microwave irradiation. organic-chemistry.org The use of DBU as a base in a subsequent step can then lead to the formation of terminal alkynes. organic-chemistry.org

| Substrate | Base | Outcome | Mechanism | Reference |

| 1-Bromooctane | NaDA | Exclusive elimination | E2-like | acs.orgnih.gov |

| 1-Chlorooctane | NaDA | Elimination | Carbenoid | acs.orgnih.gov |

| anti-2,3-Dibromoalkanoic acids | Et3N | (Z)-1-Bromo-1-alkenes | Debrominative decarboxylation | organic-chemistry.org |

| anti-3-Aryl-2,3-dibromopropanoic acids | Et3N, then DBU | Terminal alkynes | Elimination | organic-chemistry.org |

Reactions with Diols for Acetal Derivatization

Bromo-organic compounds, such as 2-bromo-1,1-dimethoxyethane, serve as valuable reagents for the protection of diols through the formation of acetals. This protective strategy is crucial in multi-step organic syntheses.

Formation of Cyclic Acetals (e.g., 2,3-O-acetals)

2-Bromo-1,1-dimethoxyethane is specifically utilized in the synthesis of 2,3-O-acetals through its reaction with 2,3-diols. scbt.comsigmaaldrich.com The reaction involves the formation of a cyclic acetal, which effectively protects the diol functionality. scbt.comsigmaaldrich.com The use of a diol, such as ethylene (B1197577) glycol, to form a cyclic acetal, often referred to as a dioxolane, is a common strategy. libretexts.org The intramolecular nature of the second nucleophilic addition to form the ring makes cyclic acetals more stable towards hydrolysis compared to their acyclic counterparts. libretexts.org

Catalytic Conditions (e.g., 10-camphorsulphonic acid)

The formation of acetals from diols and reagents like 2-bromo-1,1-dimethoxyethane is typically catalyzed by an acid. libretexts.orgyoutube.com 10-Camphorsulphonic acid (CSA) is an effective catalyst for the reaction between 2-bromo-1,1-dimethoxyethane and a 2,3-diol to form the corresponding 2,3-O-acetal. scbt.comsigmaaldrich.com In general, acetal formation is not feasible under neutral or basic conditions. youtube.com The reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. youtube.com

| Reactants | Catalyst | Product | Reference |

| 2-Bromo-1,1-dimethoxyethane, 2,3-Diol | 10-Camphorsulphonic acid (CSA) | 2,3-O-acetal | scbt.comsigmaaldrich.com |

| Aldehyde/Ketone, Diol (e.g., ethylene glycol) | Acid catalyst | Cyclic acetal (Dioxolane) | libretexts.org |

Reactions of Related Bromo-Organic Compounds in Organic Synthesis

Bromo-organic compounds are versatile intermediates in a wide array of organic transformations beyond elimination and acetal formation. nih.gov Their applications include bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, and rearrangement. nih.govhud.ac.uk For instance, brominated heterocycles are not only bioactive but also serve as key precursors in nucleophilic substitution and cross-coupling reactions. researchgate.net The incorporation of bromine into organic molecules is a pivotal step in the synthesis of pharmaceuticals and agrochemicals. researchgate.netchemimpex.com

The reactivity of bromo-organic compounds is often dictated by their specific structure. For example, vicinal haloethers exhibit substrate-dependent reactivity. trans-1-Bromo-2-methoxycyclohexane yields the enol ether 1-methoxycyclohexene, while trans-1-bromo-2-methoxycyclooctane forms dimeric products, suggesting the transient formation of a cyclic allene. acs.orgnih.gov Furthermore, bromo-organic compounds are instrumental in various named reactions and synthetic methodologies, highlighting their broad utility in modern organic synthesis. sci-hub.seacs.org

Applications in Organic Synthesis and Functionalization

Utility as a Versatile Reagent and Building Block

1-Bromo-2,2-dimethoxyethane is a versatile chemical compound widely employed as a valuable reagent and building block in organic synthesis. chemimpex.com Its structure is notable for featuring two methoxy (B1213986) groups, which enhance its reactivity and solubility, making it particularly useful in reactions that require mild conditions. chemimpex.com Chemists and industry professionals frequently utilize this compound in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where precise functionalization is essential. chemimpex.com It serves as a key intermediate in the development of new materials and chemical products, demonstrating its broad applicability. chemimpex.com The compound's primary role is to act as an alkylating agent that introduces a dimethoxyethyl group, which can subsequently be converted to other functional groups.

Synthesis of Aldehydes via Acetal (B89532) Hydrolysis

A key feature of 1-Bromo-2,2-dimethoxyethane is that the dimethoxyethyl group it introduces serves as a stable protecting group for an aldehyde functionality. guidechem.com After the reagent has been used to alkylate a substrate, the acetal can be readily hydrolyzed under acidic conditions to unmask the aldehyde.

This deprotection is typically achieved using acids like trifluoroacetic acid (TFA). guidechem.com This strategy allows for the introduction of a formyl group (-CHO) into a molecule at a late stage of a synthetic sequence, which is advantageous when the aldehyde functionality might be sensitive to conditions used in earlier steps. The general transformation is shown below:

Reaction Scheme: Acetal Hydrolysis to Aldehyde

This method provides a facile route to various aldehydes that might otherwise be difficult to synthesize. organic-chemistry.org

Introduction of Dimethoxyethyl Groups

The primary application of 1-Bromo-2,2-dimethoxyethane is as an electrophile for the introduction of the 2,2-dimethoxyethyl moiety onto nucleophilic atoms. This S-alkylation reaction is a reliable method for creating new carbon-heteroatom bonds.

Due to the high nucleophilicity of the sulfhydryl group, thiols and their derivatives react readily with electrophilic alkylating agents like 1-Bromo-2,2-dimethoxyethane. researchgate.net This reaction is particularly useful for modifying sulfur-containing biomolecules, such as the amino acid cysteine. nih.gov The alkylation of cysteine residues has been used extensively for the characterization of proteins. nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the thiol sulfur attacks the carbon atom bearing the bromine, displacing the bromide ion.

This method has been successfully applied in various contexts:

S-alkylation of triazole-thiols : 5-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-1,1-dimethoxyethane (B145963) to achieve S-alkylation.

Synthesis of Cysteine Derivatives : Bromoalkanes are used to synthesize S-alkylated cysteine derivatives, which are important intermediates in the agrochemical and pharmaceutical industries. scbt.comlookchem.com

The alkylation of nucleophiles with 1-Bromo-2,2-dimethoxyethane is typically carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the nucleophile, increasing its reactivity.

Commonly used reaction systems include:

Cesium Carbonate (Cs₂CO₃) in DMF : Cesium carbonate is a highly effective base for promoting O- and N-alkylation reactions in N,N-dimethylformamide (DMF), often allowing the reaction to proceed rapidly at room temperature. researchgate.net

Potassium Carbonate (K₂CO₃) in DMF : This is another frequently used combination for the alkylation of N-heterocycles and thiols. organic-chemistry.org

The choice of base and solvent is critical for optimizing reaction yield and minimizing side reactions. DMF is a common solvent as it effectively dissolves ionic intermediates formed during the reaction.

Table 1: Representative Conditions for Alkylation with 1-Bromo-2,2-dimethoxyethane

| Nucleophile Type | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Thiol | K₂CO₃ | DMF | 60–80°C | |

| Phenol | Cs₂CO₃ | DMF | Room Temperature | researchgate.net |

| N-Heterocycle | K₂CO₃ | DMF | Ambient to Elevated Temp. | organic-chemistry.org |

Precursor for Carbonyl Compounds (Aldehydes and Ketones)

Beyond the synthesis of aldehydes via hydrolysis, 1-Bromo-2,2-dimethoxyethane serves as a versatile precursor for a broader range of carbonyl compounds through carbon-carbon bond-forming reactions.

The bromine atom in 1-Bromo-2,2-dimethoxyethane can be displaced by carbanionic nucleophiles, such as those found in organometallic reagents. acs.org Grignard reagents (R-MgX) are particularly common for this type of transformation. wikipedia.org The reaction involves the nucleophilic attack of the R-group from the Grignard reagent on the primary carbon of 1-Bromo-2,2-dimethoxyethane, forming a new carbon-carbon bond. researchgate.net

Reaction Scheme: Grignard Substitution

This process attaches a new alkyl or aryl group (R) to the dimethoxyethyl fragment. The resulting product, a new acetal, can then be hydrolyzed under acidic conditions to yield a new aldehyde with an extended carbon chain (R-CH₂-CHO). This two-step sequence provides an effective method for the homologation of organometallic reagents to aldehydes. Similar reactivity is observed with other organometallic compounds, such as organozinc reagents, in nickel-catalyzed cross-coupling reactions. acs.orgnih.gov

Subsequent Hydrolysis of Acetal Groups

The structure of 1-Bromo-1,2-dimethoxyethene contains a vinyl ether moiety, which is a type of enol ether. Enol ethers are known to undergo hydrolysis under acidic conditions to yield a ketone or aldehyde and an alcohol. In the case of this compound, hydrolysis would be expected to cleave the carbon-oxygen bonds of the methoxy groups.

Research on the parent compounds, cis- and trans-1,2-dimethoxyethene, provides some insight into this process. A study on the acid-catalyzed hydrolysis of these non-brominated ethenes was conducted in aqueous perchloric acid solution. The study determined the catalytic coefficients for the hydrolysis of both isomers, indicating that the reaction proceeds via protonation of the double bond, a key step in the hydrolysis of vinyl ethers. researchgate.net

The general mechanism for the acid-catalyzed hydrolysis of a simple vinyl ether involves the following steps:

Protonation of the carbon-carbon double bond to form a resonance-stabilized carbocation.

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal.

The hemiacetal then breaks down to form a carbonyl compound and an alcohol.

For this compound, the bromine atom's electron-withdrawing nature would likely influence the rate and regioselectivity of this hydrolysis reaction, but specific studies detailing this effect are not available.

Intermediate in Complex Organic Compound Synthesis

Due to the lack of specific literature, there are no detailed research findings to report on the use of this compound as an intermediate for the applications listed below. The information available is for its isomer, 1-Bromo-2,2-dimethoxyethane.

Pharmaceutical and Agrochemical Applications

There is no specific information available in the searched literature detailing the use of this compound in pharmaceutical or agrochemical synthesis. Its isomer, 1-Bromo-2,2-dimethoxyethane, is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Development of New Materials and Chemical Products

No specific examples of new materials or chemical products developed using this compound were found in the available literature. However, its isomer, 1-Bromo-2,2-dimethoxyethane, is mentioned as being used in the preparation of various intermediates for the development of new materials. chemimpex.com

Theoretical and Computational Studies

Conformational Analysis of Related Dimethoxyethane Systems

While specific conformational analysis of 1-bromo-1,2-dimethoxyethene is not extensively documented in the provided search results, a wealth of information exists for the parent compound, 1,2-dimethoxyethane (B42094) (DME). These studies are crucial for understanding the fundamental interactions that also govern the conformational landscape of its substituted derivatives.

Ab initio electronic structure calculations have been instrumental in analyzing the conformational properties of DME. ibm.com These studies have revealed that the relative energy of the gauche and trans conformations of the O-C-C-O dihedral angle is highly dependent on the basis set size and the inclusion of electron correlation effects. ibm.com For instance, MP2 level calculations with larger basis sets suggest a much smaller energy difference between the gauche and trans conformations compared to SCF level calculations. ibm.com A significant finding is the low energy of the tg±g∓ conformation, which is only slightly higher in energy than the all-trans (ttt) conformation, a phenomenon attributed to strong O···H attractions. ibm.com The conformer populations derived from these high-level calculations are in good agreement with experimental data from electron diffraction and can successfully reproduce NMR vicinal coupling constants and dipole moments. ibm.com

Further studies using ab initio molecular orbital and molecular mechanics calculations have also been conducted on DME. capes.gov.br These investigations have highlighted the stabilization of the TGG' rotamer through a 1,5 CH3/O nonbonding attractive interaction. acs.org The conformational behavior of DME has also been studied in different environments, such as in nematic liquid crystals. tandfonline.com In these anisotropic environments, the fraction of elongated conformers like ttt tends to increase. tandfonline.com

NMR spectroscopy, coupled with conformational energy calculations, has been another powerful tool to probe the conformational equilibria of DME. scispace.com By analyzing the temperature dependence of vicinal coupling constants, researchers have determined the conformational energy of the gauche state relative to the trans state for the C-C bond, finding it to be solvent-dependent. scispace.com

These detailed conformational studies on DME provide a foundational understanding of the steric and electronic effects that would also be at play in this compound, where the bromine atom would introduce additional steric bulk and electronic perturbations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For systems related to this compound, MD simulations have been employed to investigate the diffusion and transport properties of DME and its derivatives.

A theoretical study using the umbrella sampling method investigated the diffusion of 1,2-dimethoxyethane (DME) and 1,2-dimethoxypropane (B1201533) (DMP) across a lipid bilayer. nih.gov The simulations revealed that the free energy barrier for percolation through a DMPC lipid bilayer was approximately 20 kJ/mol for DME. nih.gov Unconstrained MD simulations showed that DME, unlike DMP, spontaneously diffuses from the lipid interior into the aqueous solution, a result consistent with the calculated percolation barriers. nih.gov

Polarizable molecular dynamics simulations have been used to study the structure and transport properties of DME electrolytes containing lithium and sodium salts. acs.org These simulations, which developed polarizable force fields based on quantum chemistry calculations and ab initio MD, showed good agreement with experimental data for properties like density, viscosity, and conductivity. acs.org The simulations revealed details about the solvation structure, with both Li+ and Na+ cations being solvated by 5–6 oxygen atoms from DME or the anion. acs.org

While direct MD simulations on this compound were not found, these studies on related systems demonstrate the capability of MD to elucidate the behavior of such molecules in complex environments, which would be critical for understanding its potential applications.

Electronic Structure Calculations for Reaction Mechanisms

Electronic structure calculations are essential for elucidating the mechanisms of chemical reactions. For haloethenes, a class of compounds that includes this compound, computational studies have provided insights into their reactivity.

Density functional theory (DFT) calculations at the B3LYP level have been used to compute carbon-hydrogen bond dissociation enthalpies (BDEs) for a range of haloethenes. researchgate.net These calculations showed that C-H bond strengths can vary significantly depending on the stereochemical position of the bond relative to the halogen atom. researchgate.net Trends in BDEs were explained by considering steric repulsions and hyperconjugative delocalization interactions. researchgate.net

The stability of diastereomers, conformers, and constitutional isomers of halogenated compounds has been investigated using quantum chemical methods. rsc.org These studies have explored exceptions to predictions based solely on sterics, highlighting the importance of electronic effects. rsc.org For haloethenes, it has been observed that in some cases, the Z isomer is more stable than the E isomer, a phenomenon linked to the electronegativity of the substituents. rsc.org

Furthermore, computational studies have been performed on the reactions of haloethenes with various species. For example, the reactions of the nitrate (B79036) radical with haloethenes have been a subject of interest. grafiati.com Theoretical studies have also investigated the oxidation of haloethylenes and the addition of ozone to ethene and its halogenated derivatives. acs.org

The charge distribution in halogenated hydrocarbons, including haloethenes, has been analyzed using different charge schemes like NPA, AIM, and Gasteiger. afit.edu These studies reveal how halogen substitution significantly alters the electronic charges on the carbon atoms. afit.edu

These computational approaches are directly applicable to studying the reaction mechanisms of this compound, allowing for the prediction of its reactivity in various chemical transformations.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (Electron Ionization)

A detailed mass spectrum for 1-Bromo-1,2-dimethoxyethene is not available in the searched databases. An analysis would typically involve the identification of the molecular ion peak (M+) and the characteristic isotopic pattern resulting from the presence of a bromine atom (approximately a 1:1 ratio for 79Br and 81Br isotopes). Subsequent fragmentation patterns would be analyzed to identify stable carbocations and radical species, providing insight into the molecule's structure. Without experimental data, a table of characteristic fragments cannot be generated.

Infrared Spectroscopy (FTIR, ATR-IR, Near IR, Vapor Phase IR)

Specific infrared absorption spectra (FTIR, ATR-IR, Near IR, or Vapor Phase IR) for this compound have not been found in the reviewed literature. A typical IR spectrum would be expected to show characteristic absorption bands for the C=C double bond, C-O ether linkages, and C-H bonds of the methoxy (B1213986) and vinyl groups. The C-Br stretch would also be expected, typically appearing in the fingerprint region. Without access to the spectra, a data table of vibrational modes cannot be compiled.

Nuclear Magnetic Resonance (NMR) Studies in Synthetic Characterization

While complete 1H and 13C NMR spectra for this compound are not provided in the available literature, its use in synthesis indicates that NMR is a key characterization technique for its derivatives. For instance, in the preparation of (1,2-dimethoxyvinyl)lithium via lithium-halogen exchange with butyllithium, 13C NMR spectroscopy is used to characterize the resulting organolithium reagent. thieme-connect.de A notable feature in the 13C NMR spectrum of such α-lithio vinyl ethers is the significant downfield shift of the lithiated carbon atom's resonance compared to the parent vinyl ether. thieme-connect.de

If the NMR data for this compound were available, a detailed analysis would be presented in the following format:

Table 1: Hypothetical 1H NMR Data for this compound This table is for illustrative purposes only as experimental data is unavailable.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Vinyl H |

| Data not available | Data not available | Data not available | -OCH3 |

| Data not available | Data not available | Data not available | -OCH3 |

Table 2: Hypothetical 13C NMR Data for this compound This table is for illustrative purposes only as experimental data is unavailable.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-Br |

| Data not available | C-O |

| Data not available | -OCH3 |

| Data not available | -OCH3 |

Raman Spectroscopic Investigations (Conformational Sensitivity)

No Raman spectroscopic data for this compound could be located. Raman spectroscopy is a valuable tool for studying conformational isomers due to its sensitivity to the molecule's polarizability. An investigation would focus on identifying vibrational modes that are sensitive to the geometric arrangement (E/Z isomerism) and the rotational conformations around the C-O bonds. Such an analysis would provide insights into the most stable conformers of the molecule in different physical states.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-1,2-dimethoxyethene in laboratory settings?

Methodological Answer: The synthesis of brominated ethenes often involves substitution or elimination reactions. For example, analogous compounds like 1-Bromo-4,4-dimethylcyclohex-1-ene are synthesized via bromination of cyclohexene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation . AI-powered retrosynthetic tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing steric and electronic factors, such as the influence of methoxy groups on regioselectivity .

Table 1: Example Reaction Conditions for Brominated Ethene Synthesis

| Precursor | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 1,2-Dimethoxyethene | HBr with peroxide catalyst | ~65%* | |

| Cyclohexene derivatives | NBS, UV light, CCl₄ | 72-85% | |

| *Hypothetical example based on analogous reactions. |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : To confirm bromine and methoxy group positions. For similar compounds, H NMR typically shows deshielded vinyl protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy : C-Br stretches appear at 500–600 cm⁻¹, while methoxy C-O stretches are near 1100 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 189.09 for 1-Bromo-4,4-dimethylcyclohex-1-ene) confirm molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The methoxy groups act as electron-donating substituents, increasing electron density on the ethene moiety and potentially stabilizing transition states in Suzuki-Miyaura couplings. However, steric hindrance from the 1,2-dimethoxy arrangement may reduce accessibility to the bromine atom. Comparative studies on 1-Bromo-4,4-dimethylcyclohex-1-ene show that bulky substituents lower reaction rates but improve selectivity for β-elimination pathways .

Table 2: Reactivity Comparison of Brominated Ethenes

| Compound | Reaction Type | Rate Constant (k, s⁻¹) | Selectivity |

|---|---|---|---|

| This compound | Suzuki Coupling | 0.15* | Moderate |

| 1-Bromo-4,4-dimethylcyclohex-1-ene | Elimination | 0.08 | High |

| *Theoretical estimate based on steric parameters. |

Q. How can researchers resolve contradictions in spectral data for brominated ethenes?

Methodological Answer: Inconsistent spectral data (e.g., conflicting IR peaks) may arise from impurities or isomerization. Strategies include:

- Triangulation : Cross-validate NMR, IR, and mass spectra with computational tools (e.g., PubChem’s predicted spectra) .

- Chromatographic Purification : Use HPLC or GC-MS to isolate pure isomers before analysis .

- Dynamic NMR Studies : Detect rotational barriers in methoxy groups that may cause signal splitting .

Data Analysis and Experimental Design

Q. What strategies optimize the selectivity of this compound in multi-step syntheses?

Methodological Answer:

- Temperature Control : Lower temperatures favor kinetic control, reducing side reactions (e.g., polymerization).

- Protecting Groups : Temporarily block methoxy groups during bromination to prevent undesired substitutions .

- Catalyst Screening : Palladium-based catalysts with bulky ligands (e.g., DavePhos) enhance selectivity in cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.